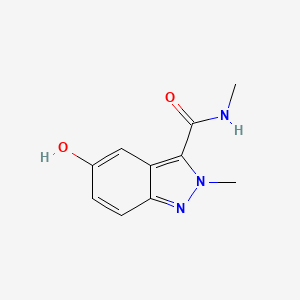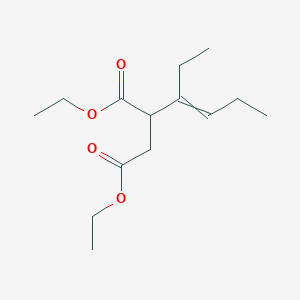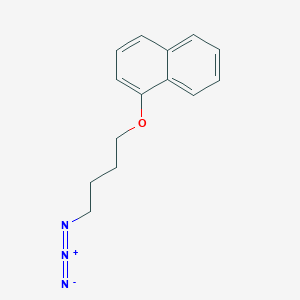
1-(4-Azidobutoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Azidobutoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.
Preparation Methods
The synthesis of 1-(4-Azidobutoxy)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 4-bromobutanol.
Reaction with Sodium Azide: 4-bromobutanol is reacted with sodium azide to form 4-azidobutanol.
Etherification: The 4-azidobutanol is then reacted with naphthol in the presence of a base to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-(4-Azidobutoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, and catalysts like palladium on carbon. Major products formed from these reactions include amines and triazoles .
Scientific Research Applications
1-(4-Azidobutoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and amines.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Azidobutoxy)naphthalene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often used in click chemistry, a powerful tool for bioconjugation and material science .
Comparison with Similar Compounds
1-(4-Azidobutoxy)naphthalene can be compared with other naphthalene derivatives such as:
1-(4-Bromobutoxy)naphthalene: Similar structure but with a bromine atom instead of an azido group.
1-(4-Aminobutoxy)naphthalene: Formed by the reduction of this compound.
1-(4-Hydroxybutoxy)naphthalene: Formed by the hydrolysis of this compound.
The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications .
Properties
CAS No. |
917501-67-8 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(4-azidobutoxy)naphthalene |
InChI |
InChI=1S/C14H15N3O/c15-17-16-10-3-4-11-18-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2 |
InChI Key |
TWWJPVYERBQKQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
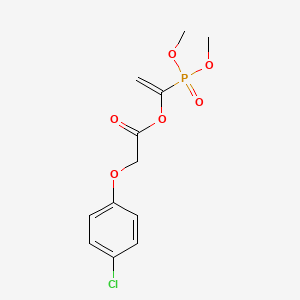
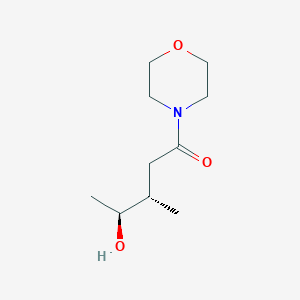

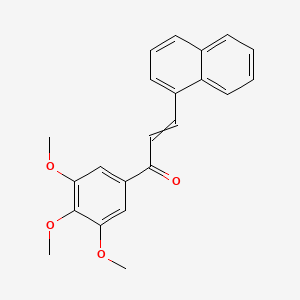

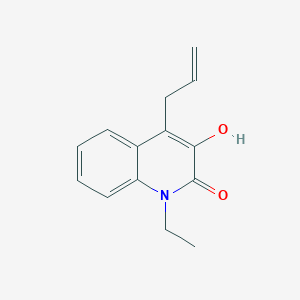
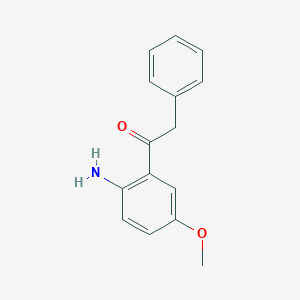
![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
-](/img/structure/B12616264.png)
![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)
